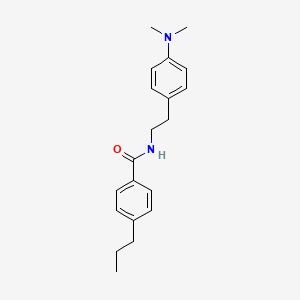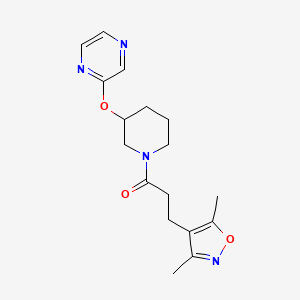
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MBP is a benzodiazepine derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess anticonvulsant properties, as well as anxiolytic and sedative effects. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. Additionally, its synthesis is straightforward and can be performed using readily available reagents. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its mechanism of action could provide valuable insights into the regulation of GABA receptors. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in larger-scale studies.
Méthodes De Synthèse
The synthesis of N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the condensation of 2-amino-5-methyl-1,3-benzodiazole and 2-(methylsulfanyl)pyridine-3-carboxylic acid, followed by the addition of an appropriate coupling agent. The resulting compound is purified through column chromatography, yielding this compound as a white powder.
Applications De Recherche Scientifique
N-(2-methyl-1H-1,3-benzodiazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticonvulsant, anxiolytic, and sedative effects. Additionally, this compound has been investigated for its potential use as a neuroprotective agent, as well as its ability to modulate GABA receptors.
Propriétés
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-17-12-6-5-10(8-13(12)18-9)19-14(20)11-4-3-7-16-15(11)21-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCDVJREMGMWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-3-nitrobenzamide](/img/structure/B2780646.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2780647.png)

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)



![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)


